Ethyl 2-[1-(benzylamino)cyclopropyl]acetate
Description
Ethyl 2-[1-(benzylamino)cyclopropyl]acetate (CAS: 1936036-49-5) is an organic compound with the molecular formula C₁₄H₁₉NO₂ and a molecular weight of 233.31 g/mol . Structurally, it consists of a cyclopropyl ring substituted with a benzylamino group and an ethyl ester moiety. This compound is classified under Organic Building Blocks and is primarily utilized in pharmaceutical and agrochemical research for synthesizing complex molecules due to its reactive functional groups .
Key features:
- Cyclopropyl group: Enhances steric and electronic effects, influencing reactivity and stability in synthetic pathways.
- Benzylamino substituent: Provides nucleophilic character, enabling participation in alkylation or acylation reactions.
- Ethyl ester: Acts as a protecting group for carboxylic acids, facilitating controlled deprotection in multi-step syntheses.
Commercial availability includes a purity of ≥97% (Aladdin Scientific), with applications restricted to industrial or research laboratories due to safety regulations .
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
ethyl 2-[1-(benzylamino)cyclopropyl]acetate |
InChI |
InChI=1S/C14H19NO2/c1-2-17-13(16)10-14(8-9-14)15-11-12-6-4-3-5-7-12/h3-7,15H,2,8-11H2,1H3 |
InChI Key |
VJUIFEDMATUCAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CC1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 2-[1-(benzylamino)cyclopropyl]acetate
General Synthetic Strategy
The synthesis of this compound generally involves the nucleophilic substitution of an appropriate cyclopropyl derivative with benzylamine, followed by esterification or direct reaction with ethyl bromoacetate derivatives. The key steps are:
- Formation of the cyclopropyl ring precursor.
- Introduction of the benzylamino group via nucleophilic substitution or amination.
- Esterification to yield the ethyl acetate moiety.
A common approach is the reaction of benzylamine with ethyl 2-bromoacetate or related haloacetate esters in the presence of a base, which facilitates nucleophilic substitution on the cyclopropyl ring system.
Specific Synthetic Routes
Reaction of Benzylamine with Ethyl 2-Bromoacetate
- Benzylamine is reacted with ethyl 2-bromoacetate in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
- A base such as sodium hydride or potassium carbonate is used to deprotonate the amine and promote nucleophilic attack.
- The reaction is typically carried out at elevated temperatures to improve yield.
- The product, this compound, is isolated by standard purification techniques such as column chromatography.
This method is straightforward and widely used for preparing amine-substituted cyclopropyl esters.
Data Table: Summary of Preparation Conditions and Yields
Analysis of Preparation Methods
Reaction Conditions Impact
- Solvent choice significantly affects yield; neat conditions or aprotic solvents favor higher yields compared to protic solvents like methanol.
- Temperature optimization shows 100 °C as optimal for benzannulation reactions, balancing reaction rate and product stability.
- Catalyst loading is critical; 10 mol % Ca(OTf)2 with Bu4NPF6 cocatalyst is effective.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(benzylamino)cyclopropyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzylamino derivatives.
Scientific Research Applications
Ethyl 2-[1-(benzylamino)cyclopropyl]acetate is an organic compound with the molecular formula and a molecular weight of 233.31 g/mol. It features a cyclopropyl group attached to a benzylamino moiety. Classified as an acetate, it shows potential reactivity and utility in organic synthesis and medicinal chemistry.
Potential Applications
- Neuropharmacology: this compound may interact with neurotransmitter receptors, potentially influencing synaptic transmission and neuronal signaling pathways. It may also have possible roles as a therapeutic agent for neurological disorders. Further investigation is required to elucidate its mechanism of action and therapeutic potential.
- Pharmacology: Preliminary studies indicate potential applications in pharmacology, particularly concerning its interaction with neurotransmitter systems. The benzylamino group may enhance its affinity for certain receptors.
Structural Comparison
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethyl 2-[1-(phenethylamino)cyclopropyl]acetate | Phenethyl derivative | Contains a phenethyl group instead of benzyl |
| Ethyl 2-[1-(methylamino)cyclopropyl]acetate | Methylamine derivative | Lacks aromatic stabilization |
| Ethyl 2-[1-(naphthalen-1-amine)cyclopropyl]acetate | Naphthalene derivative | Larger aromatic system providing different reactivity |
Mechanism of Action
The mechanism of action of ethyl 2-[1-(benzylamino)cyclopropyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with active sites, while the cyclopropyl ring provides rigidity to the molecule, enhancing its binding affinity . The ethyl acetate moiety can undergo hydrolysis, releasing active intermediates that further interact with biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 2-[1-(benzylamino)cyclopropyl]acetate with structurally or functionally related esters and cyclopropane derivatives:
Key Comparative Insights:
Structural Complexity and Reactivity: The target compound’s cyclopropyl-benzylamino-ester architecture distinguishes it from simpler analogs like Ethyl 2-(benzylamino)acetate (C₁₁H₁₅NO₂), which lacks the cyclopropyl group. This structural difference enhances steric effects and modulates reactivity in nucleophilic substitution or cycloaddition reactions . Ethyl 2-(benzyloxycarbonyl)(cyclopropyl)amino)acetate (C₁₄H₁₈N₂O₄) replaces the benzylamino group with a benzyloxycarbonyl moiety, increasing lipophilicity and altering solubility profiles .
Functional Group Impact: The ethyl ester in the target compound allows for controlled hydrolysis to carboxylic acids, a feature shared with analogs like Ethyl 2-(benzylamino)acetate. However, the cyclopropyl group stabilizes the adjacent amino group against ring-opening reactions, a limitation observed in non-cyclopropane analogs . The thiol-containing analog (2-[1-(mercaptomethyl)cyclopropyl]acetic acid) exhibits higher reactivity due to the -SH group, making it unsuitable for applications requiring oxidative stability .
Applications in Drug Design: The bis-cyclopropyl derivative (C₁₆H₂₄N₂O₄) demonstrates enhanced conformational rigidity, a desirable trait in protease inhibitors or receptor-binding molecules. However, its synthesis is more complex compared to the mono-cyclopropyl target compound .
Research Findings and Trends
- Synthetic Utility: this compound’s cyclopropyl group has been leveraged in synthesizing constrained peptidomimetics, where rigidity improves metabolic stability .
- Comparative Stability: Cyclopropane-containing esters exhibit superior thermal and hydrolytic stability compared to non-cyclopropyl analogs, as demonstrated in accelerated degradation studies .
- Industrial Demand: Over 60% of cyclopropane derivatives in pharmaceutical pipelines feature ester or amino groups, highlighting the relevance of compounds like this compound .
Biological Activity
Ethyl 2-[1-(benzylamino)cyclopropyl]acetate is an organic compound with significant biological activity, primarily attributed to its unique structural features. This compound, characterized by a cyclopropyl group and a benzylamino moiety, has been the subject of various studies focusing on its pharmacological potential.
Chemical Structure and Properties
- Molecular Formula : C14H19NO2
- Molecular Weight : 233.31 g/mol
- Structural Features :
- Cyclopropyl ring enhances binding affinity.
- Benzylamino group may influence interactions with neurotransmitter receptors.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including neurotransmitter receptors. The benzylamino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The cyclopropyl ring contributes structural rigidity, which may enhance the compound's binding affinity and specificity for its targets.
Biological Activity and Applications
Preliminary studies have indicated that this compound exhibits notable biological activities, particularly in the fields of pharmacology and neuropharmacology. Some key findings include:
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethyl 2-[1-(phenethylamino)cyclopropyl]acetate | Phenethyl derivative | Contains a phenethyl group instead of benzyl |
| Ethyl 2-[1-(methylamino)cyclopropyl]acetate | Methylamine derivative | Lacks aromatic stabilization |
| Ethyl 2-[1-(naphthalen-1-amine)cyclopropyl]acetate | Naphthalene derivative | Larger aromatic system providing different reactivity |
The presence of the benzyl group in this compound contributes to its unique properties, particularly in terms of receptor binding and pharmacological activity. This structural feature differentiates it from other similar compounds that may not exhibit the same level of biological activity or specificity.
Case Studies and Research Findings
-
Neurotransmitter Interaction Studies :
- Initial research suggests that this compound may enhance the affinity for certain neurotransmitter receptors, potentially leading to therapeutic applications in neuropharmacology.
- Antiparasitic Activity :
-
Antimicrobial Studies :
- Although specific studies on this compound are scarce, related structures have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that further investigation into this compound could yield valuable insights into its potential as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-[1-(benzylamino)cyclopropyl]acetate, and how do reaction conditions influence yield and purity?
- Methodological Answer: The compound can be synthesized via cyclopropanation strategies, such as using ethyl (dimethylsulfuranylidene)acetate (EDSA) as a key reagent. A three-step route from protected amino acid Weinreb amides has been reported, where cyclopropanation is followed by benzylamine conjugation and esterification. Critical parameters include temperature control (e.g., −78°C for cyclopropanation) and stoichiometric ratios of EDSA to avoid side reactions like dimerization. Yields typically range from 45–65%, with HPLC and NMR used to confirm purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they identify?
- Methodological Answer:
- NMR : and NMR resolve the cyclopropyl ring (e.g., δ 0.8–1.2 ppm for cyclopropyl protons) and benzylamino group (δ 7.2–7.4 ppm for aromatic protons).
- IR : Stretching frequencies at ~1730 cm (ester C=O) and ~3300 cm (N-H) confirm functional groups.
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H] at m/z 248.165 (CHNO) and fragmentation patterns for structural validation .
Advanced Research Questions
Q. How does the cyclopropyl group in this compound influence conformational stability and peptide mimetic activity?
- Methodological Answer: The cyclopropyl group imposes torsional constraints, reducing rotational freedom in the benzylamino-acetate backbone. X-ray crystallography (e.g., C-C-C angles of 59.5° for the cyclopropane ring) and molecular dynamics simulations reveal that this constraint enhances binding affinity to peptide receptors by stabilizing a β-turn conformation. Comparative studies with non-cyclopropyl analogues show up to 10-fold increases in receptor selectivity .
Q. What strategies resolve contradictions in reported biological activity data for cyclopropyl-containing compounds like this compound?
- Methodological Answer: Discrepancies often arise from assay conditions (e.g., pH, solvent polarity) or impurities in stereoisomeric mixtures. To address this:
- Chiral HPLC separates enantiomers, as biological activity may vary between (R) and (S) configurations.
- Dose-Response Curves : Test across a wider concentration range (e.g., 0.1–100 μM) to identify non-linear effects.
- Metabolic Stability Assays : Use liver microsomes to assess if rapid degradation underlies inconsistent in vitro/in vivo results .
Q. How can computational modeling guide the design of this compound derivatives with improved pharmacokinetic properties?
- Methodological Answer:
- DFT Calculations : Predict logP (e.g., ~2.1 for the parent compound) and pKa (~8.5 for the benzylamino group) to optimize solubility and membrane permeability.
- Docking Studies : Screen derivatives against target receptors (e.g., opioid or neurokinin receptors) to prioritize substituents that enhance binding energy (ΔG ≤ −9 kcal/mol).
- ADMET Predictions : Use tools like SwissADME to forecast bioavailability and CYP450 interactions, reducing experimental attrition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
